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molecular formula C7H13BrO2 B8303268 2-(2-Bromopropyl)-1,3-dioxane

2-(2-Bromopropyl)-1,3-dioxane

Cat. No. B8303268
M. Wt: 209.08 g/mol
InChI Key: QFMGEWSBPMLVLO-UHFFFAOYSA-N
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Patent
US07538222B2

Procedure details

Adapting a procedure of Büchi and Wüest (J. Org. Chem, 1969, 34, 1122-1123), crotonaldehyde (3 g, 43 mmol) was added dropwise to conc. aq. HBr (5.2 g, 64 mmol) over 5 min at 5° C. under air atmosphere. After 15 min of stirring at 5° C., during which time the mixture changed from colourless to brownish, 1,3-propanediol (8.1 g, 107 mmol) was added and the reaction was stirred at 5° C. for further 0.5 h before allowing it warm to rt, and finally stirring it at rt for 2 h. The crude reaction mixture was then n-heptane extracted (2×200 mL), the combined n-heptane extracts were Na2SO4 dried, evaporated in vacuo and 121JP80 was isolated by Kugelrohr distillation (75° C., 0.18 mmHg) to obtain 124 mg (1.4%) of the title compound as a colourless liquid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Yield
1.4%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[BrH:6].[CH2:7](O)[CH2:8][CH2:9][OH:10]>>[Br:6][CH:3]([CH3:4])[CH2:2][CH:1]1[O:10][CH2:9][CH2:8][CH2:7][O:5]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(\C=C\C)=O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
Br
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
C(CCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After 15 min of stirring at 5° C., during which time the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 5° C. for further 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
warm to rt
STIRRING
Type
STIRRING
Details
finally stirring it at rt for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
n-heptane extracted (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
121JP80 was isolated by Kugelrohr distillation (75° C., 0.18 mmHg)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC(CC1OCCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 1.4%
YIELD: CALCULATEDPERCENTYIELD 1.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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